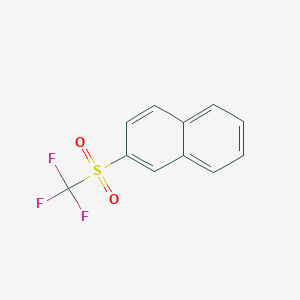
1-Allyl-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3,5-bis(trifluoromethyl)benzene, commonly known as ATFMB, is a fluorinated aromatic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 121°C and a molecular weight of 208.1 g/mol. ATFMB is synthesized by the reaction of 1-allyl-3,5-dichlorobenzene with trifluoromethanesulfonic acid in aqueous solution. ATFMB has been used as a solvent, a reagent, and a building block in organic synthesis, and has been studied for its potential use as a pharmaceutical, food additive, and in other applications.
Aplicaciones Científicas De Investigación
ATFMB has been used in a variety of scientific research applications, including as a solvent in organic synthesis, a reagent in the synthesis of organic compounds, and a building block in the development of pharmaceuticals. ATFMB has also been used as a catalyst in the synthesis of polymers and as a stabilizing agent in the synthesis of polymers. ATFMB has also been studied as a potential food additive and as a potential pharmaceutical.
Mecanismo De Acción
ATFMB has been studied for its potential use as a pharmaceutical. The mechanism of action of ATFMB is not fully understood, but it is believed to act as an anti-inflammatory and anti-oxidant agent. It is thought to act by inhibiting the production of pro-inflammatory cytokines and by scavenging free radicals. It is also believed to have anti-tumor activity by inducing cell death and inhibiting cell proliferation.
Biochemical and Physiological Effects
ATFMB has been studied for its potential use as a pharmaceutical. Its biochemical and physiological effects have been studied in animal models. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activity. It has also been found to have anti-microbial activity and to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATFMB has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. It is also a relatively stable compound and is not prone to decomposition. However, it is not soluble in water and can be toxic if inhaled or ingested.
Direcciones Futuras
There are several potential future directions for the use of ATFMB. It could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It could also be studied for its potential use as a food additive or as an additive in cosmetics and other products. Additionally, its potential biological effects could be further studied to better understand its mechanism of action and its potential therapeutic effects. Finally, it could be studied for its potential use as a stabilizing agent in the synthesis of polymers.
Métodos De Síntesis
ATFMB is synthesized by the reaction of 1-allyl-3,5-dichlorobenzene with trifluoromethanesulfonic acid (TFSA) in aqueous solution. The reaction is carried out in an aqueous medium at a temperature of 80°C for 6 hours. The product is then isolated by vacuum distillation and purified by column chromatography.
Propiedades
IUPAC Name |
1-prop-2-enyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6/c1-2-3-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDULLDZOZAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trifluoromethyl)-5-allylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

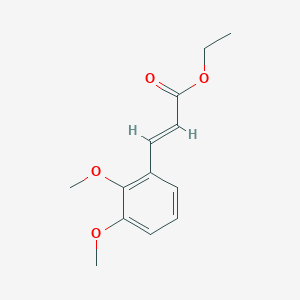
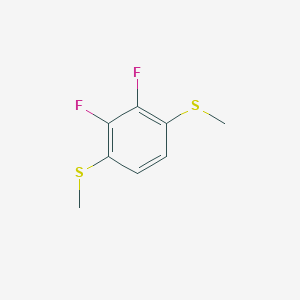
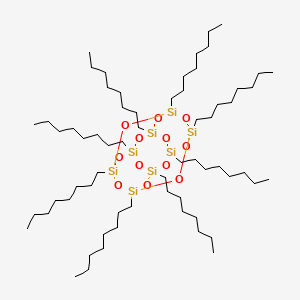
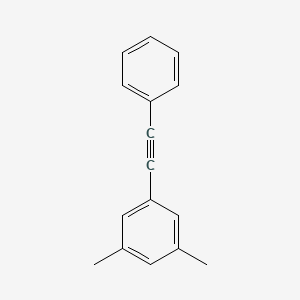


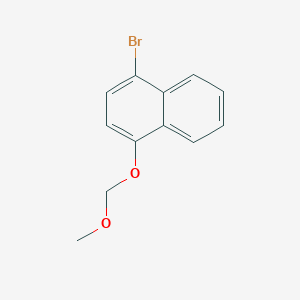
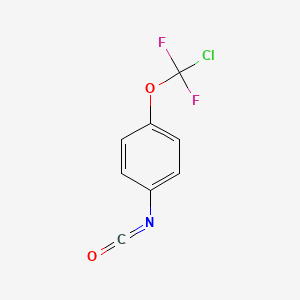
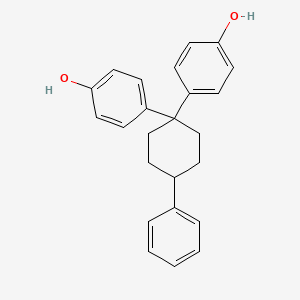


![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

